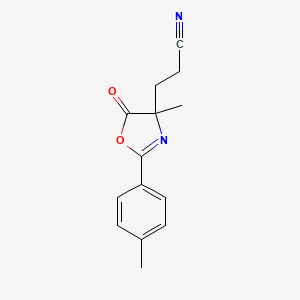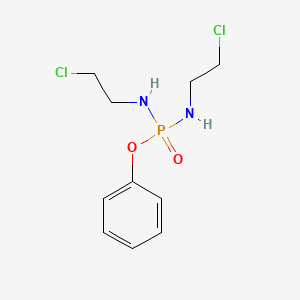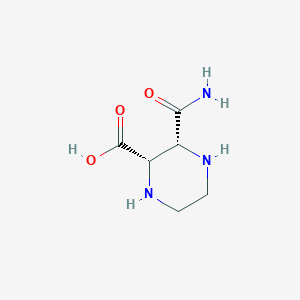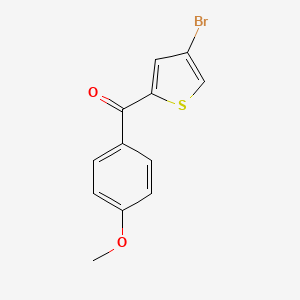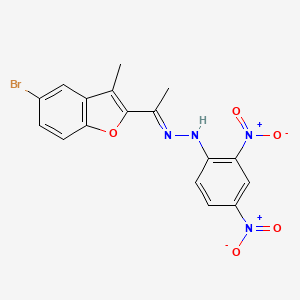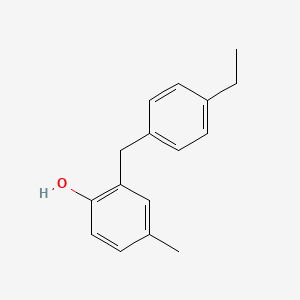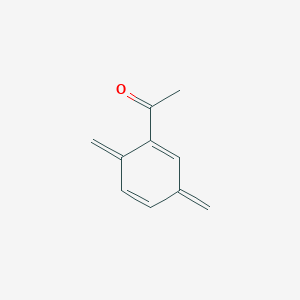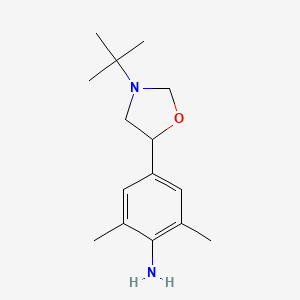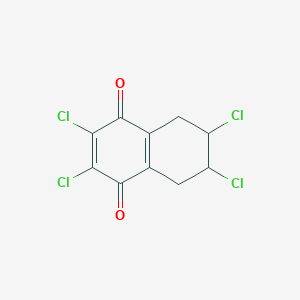
1,3,5-Triazine-2,4-diamine, 6,6'-(1-ethyl-1,2-ethanediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This specific compound is characterized by its two triazine rings connected via an ethyl bridge, making it a bis-triazine derivative.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- typically involves the reaction of cyanuric chloride with ethylenediamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amine groups of ethylenediamine.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the process. The reaction mixture is typically heated to around 80-100°C to ensure complete substitution and formation of the desired bis-triazine product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazine derivatives with oxidized functional groups.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer and antimicrobial agent.
Industry: Utilized in the production of dyes, resins, and agrochemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-chloro-: A triazine derivative with a chlorine atom, known for its use in herbicides.
6-Methyl-1,3,5-triazine-2,4-diamine: A methyl-substituted triazine used in various chemical syntheses.
Propazine: A triazine herbicide with similar structural features but different functional groups.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6,6’-(1-ethyl-1,2-ethanediyl)bis- is unique due to its bis-triazine structure, which imparts distinct chemical and physical properties. The ethyl bridge connecting the two triazine rings enhances its stability and reactivity, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
72987-36-1 |
|---|---|
Fórmula molecular |
C10H16N10 |
Peso molecular |
276.30 g/mol |
Nombre IUPAC |
6-[2-(4,6-diamino-1,3,5-triazin-2-yl)butyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10/c1-2-4(6-17-9(13)20-10(14)18-6)3-5-15-7(11)19-8(12)16-5/h4H,2-3H2,1H3,(H4,11,12,15,16,19)(H4,13,14,17,18,20) |
Clave InChI |
VCRJKOQZRVOZDA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC1=NC(=NC(=N1)N)N)C2=NC(=NC(=N2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bis(tridecyloxy)methoxy]tridecane](/img/structure/B13797365.png)
